6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
4-(3-ISOPROPOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrazolo[3,4-d][1,3]thiazine core, which is a fused bicyclic system incorporating both pyrazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ISOPROPOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-isothiocyanato ketones with mineral acids can form 3,4-dihydro-2H,1,3-thiazin-2-ones, which can then be further modified to introduce the pyrazole ring and other substituents .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-ISOPROPOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(3-ISOPROPOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including infectious diseases and cancer.
Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-ISOPROPOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Nitro-4H-benzo[e][1,3]thiazin-4-ones: These compounds share a similar thiazine ring structure and have been studied for their antitubercular properties.
4-Substituted imino-4H-benzo[d][1,3]thiazin-2-amines: These compounds also feature a thiazine ring and have been synthesized via palladium-catalyzed isocyanide insertion.
Uniqueness
4-(3-ISOPROPOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is unique due to its specific substitution pattern and the presence of both pyrazole and thiazine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H23N3O2S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
6-methyl-1-propan-2-yl-4-(3-propan-2-yloxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C18H23N3O2S/c1-10(2)21-17-15(18(22)20-21)16(24-12(5)19-17)13-7-6-8-14(9-13)23-11(3)4/h6-11,16H,1-5H3,(H,20,22) |
InChI Key |
NPKPWHXPKLHLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=CC=C3)OC(C)C)C(=O)NN2C(C)C |
Origin of Product |
United States |
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